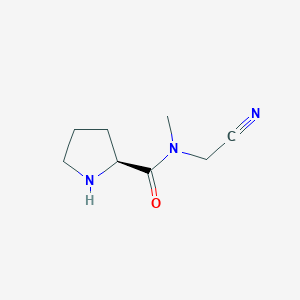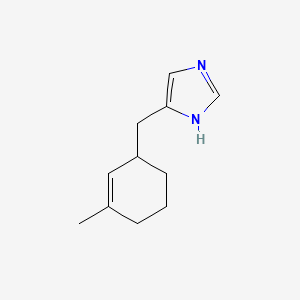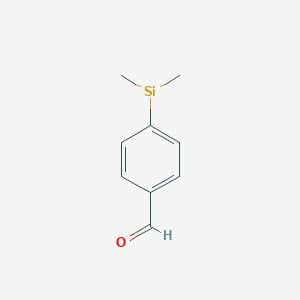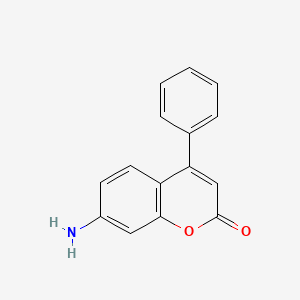
3-Chloro-N-(4-fluorobenzyl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(4-fluorobenzyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a fluorobenzyl group, and a methyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline typically involves the following steps:
Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Fluorobenzylation: Finally, the compound is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(4-fluorobenzyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
3-Chloro-N-(4-fluorobenzyl)-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity, leading to its desired effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-(4-fluorobenzyl)-4-nitrobenzamide
- 3-Chloro-N-(4-fluorobenzyl)benzamide
Uniqueness
3-Chloro-N-(4-fluorobenzyl)-4-methylaniline is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C14H13ClFN |
|---|---|
Peso molecular |
249.71 g/mol |
Nombre IUPAC |
3-chloro-N-[(4-fluorophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H13ClFN/c1-10-2-7-13(8-14(10)15)17-9-11-3-5-12(16)6-4-11/h2-8,17H,9H2,1H3 |
Clave InChI |
HVVBFRRWRAXURB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide](/img/structure/B12831589.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
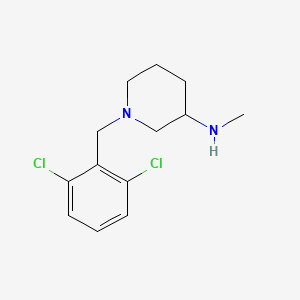
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)
![[(2R,3R)-3-phenyloxiran-2-yl]methanol](/img/structure/B12831622.png)

